

Application Note: Comprehensive NMR Characterization of 6,8-Dimethylquinoline Hydrochloride

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Compound of Interest

Compound Name: *6,8-Dimethylquinoline hydrochloride*

Cat. No.: *B567975*

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Introduction: The Imperative for Rigorous Structural Verification

6,8-Dimethylquinoline is a substituted heterocyclic aromatic compound belonging to the quinoline family. Quinoline scaffolds are prevalent in a vast array of biologically active natural products and synthetic molecules, making them a cornerstone in medicinal chemistry and drug discovery.[1] The precise characterization of these molecules is paramount for understanding structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous determination of molecular structure in solution.[3][4] It provides unparalleled insight into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[3] This application note provides a comprehensive, field-proven guide to the systematic characterization of **6,8-Dimethylquinoline hydrochloride** using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The hydrochloride salt form introduces specific considerations, primarily the protonation of the quinoline nitrogen. This event induces notable changes in the electronic structure of the aromatic system, which are directly observable as downfield shifts in the NMR spectra of adjacent nuclei, providing a key verification point for salt formation.[5] This guide will walk

through the logical workflow from sample preparation to complete spectral assignment, empowering researchers to achieve confident and comprehensive structural validation.

Molecular Structure:

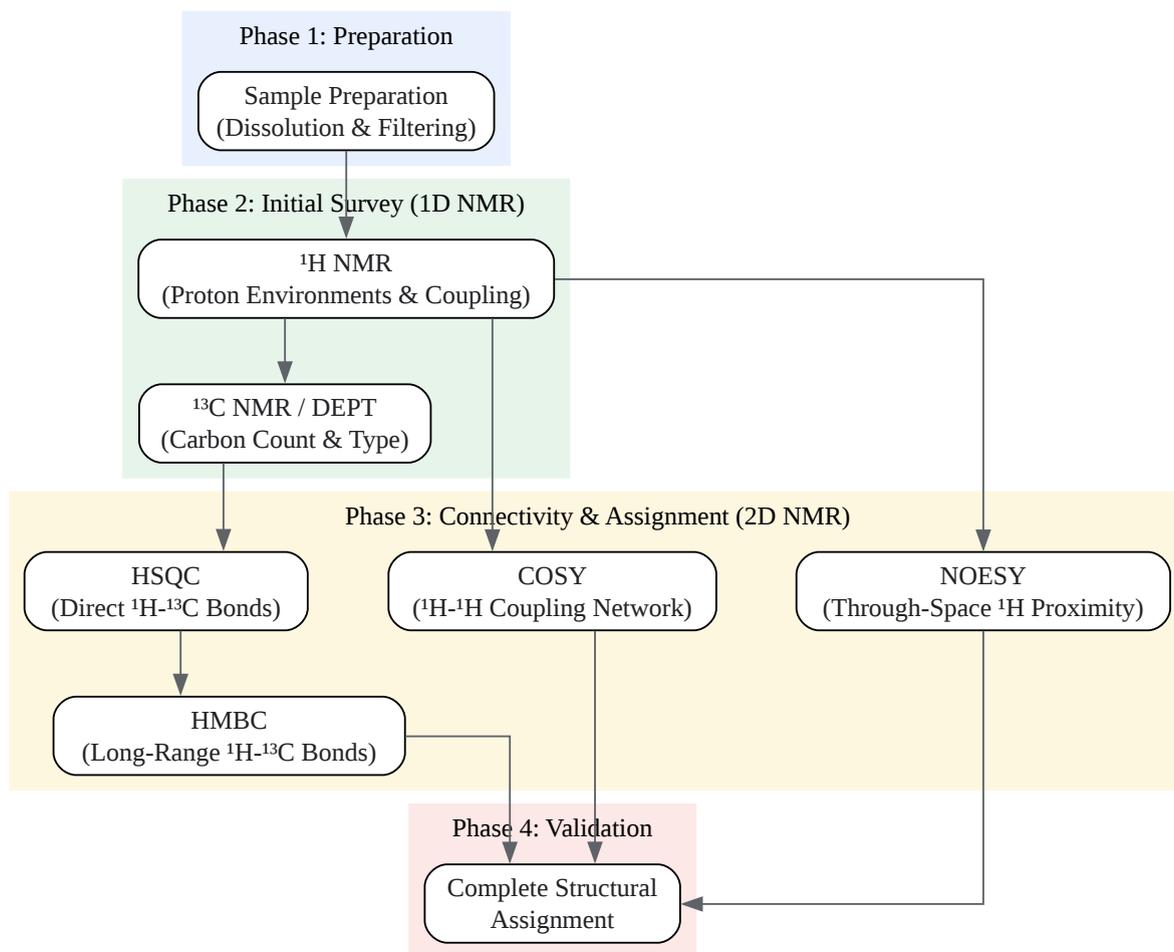
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Figure 1: Chemical structure of **6,8-Dimethylquinoline hydrochloride** with standard IUPAC numbering for NMR assignment.

The Strategic Workflow for NMR Characterization

A successful and efficient structural elucidation relies on a logical progression of experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a self-validating system. The workflow below outlines the strategic approach, starting with basic 1D experiments and progressing to more complex 2D correlations that reveal the complete atomic framework.



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Caption: Strategic workflow for NMR characterization.

Experimental Protocols and Methodologies

Part 1: Protocol for NMR Sample Preparation

The quality of the final spectrum is fundamentally dependent on meticulous sample preparation. For hydrochloride salts, which are typically polar, the choice of solvent is critical.

Materials:

- **6,8-Dimethylquinoline hydrochloride** (5-10 mg for ^1H ; 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6 , Methanol- d_4 , or D_2O)
- High-quality 5 mm NMR tube and cap
- Glass Pasteur pipette and glass wool
- Vortex mixer

Protocol:

- **Weighing:** Accurately weigh the required amount of **6,8-Dimethylquinoline hydrochloride** and place it in a small, clean glass vial. For routine ^1H NMR, 5-10 mg is sufficient. For ^{13}C NMR and 2D experiments, a more concentrated sample (20-50 mg) is recommended to reduce acquisition time.[6]
- **Solvent Addition:** Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[7] DMSO- d_6 is an excellent choice for many hydrochloride salts due to its high dissolving power and wide chemical shift window.[5]
- **Dissolution:** Vortex the vial until the sample is completely dissolved. A homogeneous solution is crucial; any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broadened spectral lines.[6]
- **Filtration:** Place a small, tight plug of glass wool into a Pasteur pipette. Filter the sample solution through the pipette directly into the NMR tube. This step is mandatory to remove any microparticulates.
- **Capping and Labeling:** Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Part 2: 1D NMR Data Acquisition and Analysis

A. ^1H NMR: The Proton Framework

The ^1H NMR spectrum provides the initial, high-sensitivity overview of the proton environments.

Experimental Protocol:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
- Acquire a standard 1D proton spectrum with parameters such as:
 - Pulse Program: A standard 90° pulse-acquire sequence.
 - Spectral Width: ~ 16 ppm (centered around 6-7 ppm).
 - Acquisition Time: ~ 2 -3 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 8-16 scans for good signal-to-noise.

Expected Spectral Features & Interpretation:

- Aromatic Region (δ 7.0-9.5 ppm): The protons on the quinoline core will resonate in this region. Due to the electron-withdrawing effect of the protonated nitrogen, protons H2, H4, and H5 are expected to be significantly downfield.
- Methyl Region (δ 2.0-3.0 ppm): Two distinct singlet peaks are expected for the non-equivalent methyl groups at the C6 and C8 positions.
- J-Coupling Constants: The coupling between adjacent aromatic protons provides critical connectivity information. Typical values are:
 - Ortho-coupling (3J): 7-9 Hz[8]

- Meta-coupling (4J): 2-3 Hz[8][9]
- Para-coupling (5J): <1 Hz (often not resolved)[8] For example, H7 will appear as a singlet or a finely split multiplet due to small meta-coupling to H5. H5 will be a doublet due to ortho-coupling with H4 (if H4 is present) and may show further small meta-coupling.

B. ^{13}C NMR: The Carbon Backbone

This experiment identifies all unique carbon atoms in the molecule.

Experimental Protocol:

- Use the same locked and shimmed sample.
- Acquire a proton-decoupled ^{13}C spectrum. Due to the low natural abundance and gyromagnetic ratio of ^{13}C , longer acquisition times are necessary.
 - Pulse Program: A standard pulse-acquire with proton decoupling (e.g., zgpg30).
 - Spectral Width: ~200-220 ppm.
 - Number of Scans: 1024 scans or more, depending on concentration.
 - Relaxation Delay: 2 seconds.

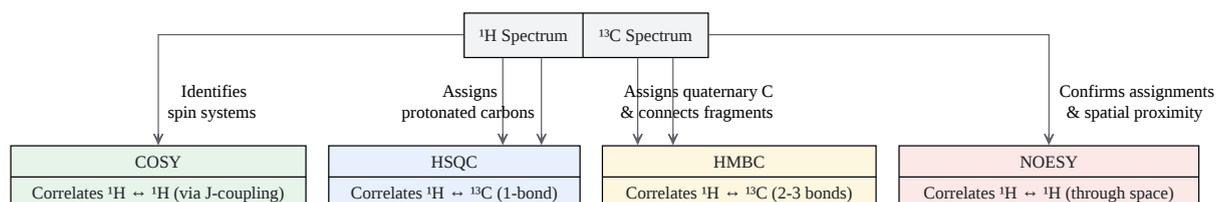
Expected Spectral Features & Interpretation:

- Total Signals: 6,8-Dimethylquinoline has 11 carbon atoms. Due to molecular symmetry, all 11 should be unique, resulting in 11 distinct signals.
- Aromatic Carbons (δ 115-160 ppm): The nine carbons of the quinoline ring system will appear in this range.
- Methyl Carbons (δ 15-25 ppm): The two methyl carbons will resonate at high field.
- Quaternary Carbons: The signals for C6, C8, C8a, and C4a will typically be of lower intensity than the protonated carbons. A DEPT-135 or an edited HSQC experiment can be used to

definitively distinguish quaternary carbons (absent), CH/CH₃ carbons (positive phase), and CH₂ carbons (negative phase).[10]

2D NMR Protocols for Unambiguous Assignment

2D NMR experiments are indispensable for connecting the pieces of the puzzle provided by the 1D spectra.[4][11] They correlate nuclei through bonds or through space, enabling a complete and confident assignment.



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Caption: Relationship between key 2D NMR experiments.

A. COSY (¹H-¹H Correlation Spectroscopy)

Purpose: To reveal which protons are coupled to each other, typically through two or three bonds. This is the primary tool for mapping out the proton spin systems.[12]

Protocol:

- Pulse Program: Standard COSY sequence (e.g., cosygpqf).
- Data Points: 2048 in F2, 256-512 in F1.
- Number of Scans: 2-4 per increment.

Data Interpretation: A cross-peak between two proton signals on the 2D map indicates that they are J-coupled. For 6,8-Dimethylquinoline, COSY will show correlations between H2 ↔ H3,

H3 ↔ H4, and H4 ↔ H5, clearly defining this aromatic spin system. H7 is isolated and will not show any strong COSY correlations.

B. HSQC (Heteronuclear Single Quantum Coherence)

Purpose: To identify all carbons that are directly attached to a proton. This is the most sensitive and reliable method for ^1H - ^{13}C one-bond correlations.[\[10\]](#)[\[13\]](#)[\[14\]](#)

Protocol:

- Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsisp2.3).
- Spectral Width: Calibrated to the ^1H and ^{13}C spectral regions.
- $^1\text{J}(\text{CH})$ Coupling Constant: Optimized for ~145-160 Hz for aromatic C-H bonds.[\[15\]](#)

Data Interpretation: Each peak in the HSQC spectrum correlates a proton signal (F2 axis) with its directly bonded carbon signal (F1 axis).[\[16\]](#) This allows for the unambiguous assignment of all protonated carbons (C2, C3, C4, C5, C7, and the two methyl carbons). An edited HSQC will show CH/CH₃ signals with a different phase than CH₂ signals, which is a useful confirmation.
[\[10\]](#)

C. HMBC (Heteronuclear Multiple Bond Correlation)

Purpose: To map long-range correlations (2-4 bonds) between protons and carbons. This is the key experiment for assigning quaternary carbons and linking different spin systems together.
[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Protocol:

- Pulse Program: Gradient-selected HMBC (e.g., hmbcgp1pndqf).
- Long-Range Coupling Delay: Optimized for a coupling constant of 8-10 Hz to emphasize two- and three-bond correlations.[\[10\]](#)

Data Interpretation: HMBC cross-peaks connect protons to carbons that are 2 or 3 bonds away. Key expected correlations include:

- Methyl Protons (C6-Me): Will show correlations to C5, C6, and C7.
- Methyl Protons (C8-Me): Will show correlations to C7, C8, and C8a.
- H5: Will show correlations to C4, C6, C7, and C8a.
- H2: Will show correlations to C3, C4, and C8a. These correlations are crucial for assigning the quaternary carbons (C6, C8, C4a, C8a) and confirming the overall carbon framework.[19]

D. NOESY (Nuclear Overhauser Effect Spectroscopy)

Purpose: To identify protons that are close to each other in 3D space ($< 5 \text{ \AA}$), regardless of their bonding. This is used to confirm assignments and provide conformational information.[21]

Protocol:

- Pulse Program: Gradient-selected NOESY (e.g., noesygpqh).
- Mixing Time (d8): A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup.

Data Interpretation: A cross-peak in a NOESY spectrum indicates spatial proximity.[22][23] This is a powerful validation tool. For example:

- A strong NOE is expected between the C8-Methyl protons and H7.
- An NOE should be observed between the C6-Methyl protons and H5 and H7.
- A correlation between H5 and H4 will confirm their ortho relationship.

Data Summary and Conclusion

By systematically applying the workflow described above, a complete and unambiguous assignment of all ^1H and ^{13}C resonances for **6,8-Dimethylquinoline hydrochloride** can be achieved. The table below summarizes the expected correlations that lead to the final structure validation.

Proton (¹ H)	Expected ¹ H δ (ppm)	Key COSY Correlations	Key HMBC Correlations (to Carbons)	Key NOESY Correlations
H2	~9.0 - 9.2	H3	C3, C4, C8a	H3
H3	~7.6 - 7.8	H2, H4	C2, C4, C4a	H2, H4
H4	~8.8 - 9.0	H3, H5	C2, C4a, C5, C8a	H3, H5
H5	~7.8 - 8.0	H4	C4, C6, C7, C8a	H4, C6-Me
H7	~7.5 - 7.7	(none)	C5, C6, C8, C8a	C6-Me, C8-Me
C6-Me	~2.5 - 2.7	(none)	C5, C6, C7	H5, H7
C8-Me	~2.7 - 2.9	(none)	C7, C8, C8a	H7

Carbon (¹³ C)	Expected ¹³ C δ (ppm)	HSQC Correlation (with Proton)	Type
C2	~150	H2	CH
C3	~122	H3	CH
C4	~148	H4	CH
C4a	~128	(none)	Quaternary
C5	~129	H5	CH
C6	~138	(none)	Quaternary
C7	~127	H7	CH
C8	~135	(none)	Quaternary
C8a	~147	(none)	Quaternary
C6-Me	~21	C6-Me	CH ₃
C8-Me	~18	C8-Me	CH ₃

Conclusion:

The combination of 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectroscopy provides a robust and definitive platform for the structural characterization of **6,8-Dimethylquinoline hydrochloride**. This multi-faceted approach ensures that every proton and carbon is assigned correctly, and their connectivity and spatial relationships are confirmed. This level of rigorous analysis is essential for professionals in drug development and chemical research, providing the foundational data for publication, patent filings, and further scientific investigation. The application of these protocols results in a self-validating dataset, ensuring the highest degree of scientific integrity.

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